molecular formula C18H37N3 B3051589 Bis(2,2,6,6-tetramethyl-4-piperidyl)amine CAS No. 34887-26-8

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Cat. No.: B3051589
CAS No.: 34887-26-8
M. Wt: 295.5 g/mol
InChI Key: RAPUMONUZRIDMU-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, also referred to as N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)hexanediamine, is a hindered amine compound characterized by two tetramethylpiperidyl groups linked via a hexanediamine backbone. This compound is primarily utilized as a precursor for synthesizing advanced hindered amine light stabilizers (HALS), which protect polymers from oxidative and UV degradation . Its sterically hindered structure enhances thermal stability and resistance to environmental stressors, making it valuable in industrial polymer formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The continuous-flow process involves the use of specialized reactors and precise control of reaction parameters to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in various applications, such as polymer stabilization.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroxide radicals.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidyl derivatives.

Scientific Research Applications

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as BTMPS or Tinuvin 770, is a hindered amine light stabilizer (HALS) with the chemical formula C28H52N2O4C_{28}H_{52}N_2O_4 . It is primarily used to protect plastics, coatings, and paints from oxidation and degradation caused by weathering . However, recent findings indicate its presence as an adulterant in illicit drugs, raising concerns about potential health effects .

Production and Reactions

BTMPS is produced through the esterification of sebacic acid and tetramethylpiperidinol, or its oxidized form 4-Hydroxy-TEMPO . Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is an intermediate for the preparation of numerous light stabilizers . It can be synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone or 2,2,6,6-tetramethyl-4-piperidone ⁇ H2O with ammonia and hydrogen in the presence of a noble metal hydrogenation catalyst .

Applications in Material Science

BTMPS is effective as a UV stabilizer in plastic materials . It is also used in the manufacturing and packaging of pharmaceutical products . The compound can be combined with titanium oxide (TiO2TiO_2) in amine-induced light stabilizers for synthesizing recyclable water-based polyurethane with poly(oxytetramethylene)gl . Synthetic polymers undergo chemical and physical changes when exposed to sunlight or UV radiation, but this can be mitigated by BTMPS .

Potential Medical Significance

BTMPS can inhibit nicotinic acetylcholine receptors and block L-type calcium channels . It can induce hemodynamic alterations and precipitate adrenergic release, similar to early calcium channel blockers .

Recent Findings as an Adulterant

In 2024, BTMPS was detected as an adulterant in illicitly sold fentanyl in the United States . Drug checking results indicate a rapid shift in the illicit drug supply, with potential public health implications . Community-based drug checking programs have found BTMPS in drug samples from Los Angeles and Philadelphia, as well as drug residue samples from California, Delaware, Maryland, and Washington . Some deaths after ingestion of mixtures containing bis(2,2,6,6-tetramethyl-piperidyl sebacate were reported in Philadelphia .

Safety and Toxicity

Mechanism of Action

The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine involves its ability to scavenge free radicals and stabilize reactive intermediates. The compound’s nitroxide radicals can interact with free radicals, effectively neutralizing them and preventing further degradation of materials. This property makes it an effective stabilizer in various applications, including polymer and pharmaceutical industries .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate (BTMPS)

  • Structure : BTMPS replaces the hexanediamine linkage with a sebacic acid ester.
  • Applications : Widely used as a HALS in plastics and coatings. Recently detected in the illicit fentanyl supply as a cutting agent, raising public health concerns due to its toxicity in animal studies .
  • Synthesis: Derived from esterification of 2,2,6,6-tetramethyl-4-piperidinol with sebacic acid.
  • Key Differences: Higher molecular weight (MW: ~508 g/mol vs. ~366 g/mol for the diamine). Enhanced solubility in non-polar matrices due to the ester group. Direct industrial application vs. the diamine’s role as an intermediate .

Bis(2,2,6,6-tetramethyl-4-piperidyl) Maleate

  • Structure : Features a maleate ester instead of a diamine or sebacate group.
  • Applications : Intermediate for HALS synthesis. Optimized synthesis using dimethyl maleate and zeolite-supported catalysts achieves high yields (~80%) and recyclability .
  • Key Differences :
    • Shorter carbon chain (maleate vs. sebacate/diamine) reduces thermal stability.
    • Lower MW (~394 g/mol) compared to BTMPS and the diamine .

Chimassorb 2020

  • Structure : A polymerized HALS incorporating the diamine as a building block.
  • Applications : High-performance stabilizer for polyolefins, with molecular weights ranging 2,600–3,400 g/mol and >85% UV transparency .
  • Synthesis : Reacts N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)hexanediamine with triazine derivatives under controlled conditions .
  • Key Differences: Polymerized structure enhances longevity in polymer matrices. Higher cost and complexity compared to monomeric analogs.

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate)

  • Structure : Identical to BTMPS but commercially branded.
  • Applications : Prevents discoloration and degradation in automotive coatings and electrical insulation .
  • Key Differences :
    • Industrial purity standards vs. illicit variants (e.g., BTMPS in fentanyl) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine C₁₈H₃₆N₄ 366.5 Amine HALS precursor
BTMPS C₂₈H₅₂N₂O₄ 508.7 Ester Polymer stabilizer, cutting agent
Bis(2,2,6,6-tetramethyl-4-piperidyl) maleate C₁₈H₃₂N₂O₄ 394.5 Ester HALS intermediate
Chimassorb 2020 Polymerized derivative 2,600–3,400 Amine, triazine High-MW polymer stabilizer

Research Findings and Toxicity

  • BTMPS in Illicit Drugs : Rapid emergence in the U.S. fentanyl supply (July–August 2024) linked to adverse health effects in animal models, including neurotoxicity .
  • Toxicity of Related Compounds : 2,2,6,6-Tetramethyl-4-piperidone (a precursor) has an LD₅₀ of 935.4 mg/kg in mice, with symptoms mirroring natural poisoning in livestock .
  • Industrial Safety : Polymer-grade HALS like Chimassorb 2020 and Tinuvin 770 adhere to regulatory limits (e.g., EU food-contact materials) with low migration rates .

Biological Activity

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, commonly referred to as BTMPS, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BTMPS, including its pharmacological properties, toxicity, and potential therapeutic applications. The information is synthesized from various studies and reports to present a detailed account of this compound's biological significance.

Chemical Structure and Properties

BTMPS is characterized by its unique piperidine structure, which contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C28H52N2O4C_{28}H_{52}N_2O_4 with a molecular weight of approximately 480.7 g/mol.

Pharmacological Activities

1. Calcium Channel Blockade
BTMPS has been identified as a potent L-type calcium channel blocker. It exhibits significant inhibition at the benzodiazepine and phenylalkylamine-selective domains of calcium channels . This property suggests its potential use in treating conditions related to calcium dysregulation.

2. Nicotinic Acetylcholine Receptor Antagonism
Research indicates that BTMPS acts as a non-competitive antagonist at nicotinic acetylcholine receptors . This action may have implications for neurological conditions where acetylcholine signaling is disrupted.

Acute Toxicity

In animal studies, BTMPS demonstrated low acute toxicity with an LD50 value of 3700 mg/kg when administered orally to rats . Observed effects included salivation and reduced body weight in high-dose groups.

Reproductive and Developmental Toxicity

A study evaluating reproductive toxicity found that exposure to BTMPS resulted in decreased body weight gain in parental animals at doses as low as 30 mg/kg bw/day . However, no significant fertility issues were reported.

Genotoxicity

BTMPS has been tested for genotoxic effects and was found to be non-genotoxic in Ames tests conducted with and without metabolic activation .

Case Studies

Case Study 1: Anticancer Activity
A study synthesized various derivatives of BTMPS and evaluated their anticancer properties against different cancer cell lines. Notably, certain derivatives exhibited significant cytotoxic activity against leukemia and colon cancer cells . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring enhanced anticancer efficacy.

Case Study 2: Drug Adulteration
Recently, BTMPS has emerged as an adulterant in illicit drug supplies, particularly alongside fentanyl. Its identification in drug materials has raised concerns regarding its safety profile when used recreationally . Reports indicate that BTMPS was detected in multiple states across the U.S., highlighting its rapid emergence in the drug market.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Calcium Channel BlockadePotent inhibition at L-type calcium channels
Nicotinic Receptor AntagonismNon-competitive antagonist
Acute ToxicityLD50 = 3700 mg/kg; low acute toxicity
Reproductive ToxicityNOAEL = 30 mg/kg; decreased body weight observed
GenotoxicityNon-genotoxic in Ames test
Anticancer ActivitySignificant cytotoxicity against cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2,2,6,6-tetramethyl-4-piperidyl)amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 2,2,6,6-tetramethyl-4-piperidone using ammonia or amine derivatives under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or sodium cyanoborohydride in methanol are common methods. Purification involves fractional distillation under reduced pressure or recrystallization using non-polar solvents (e.g., hexane). Purity (>98%) is validated via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by 1H^1H-NMR to assess steric shielding effects from the tetramethyl groups .

Q. How can researchers characterize the steric and electronic properties of this compound?

  • Methodological Answer :

  • Steric Effects : X-ray crystallography reveals spatial arrangement, while 1H^1H-NMR chemical shifts (e.g., upfield shifts for axial protons) indicate hindered rotation.
  • Electronic Properties : DFT calculations (B3LYP/6-31G*) quantify electron density distribution. IR spectroscopy identifies N-H stretching vibrations (~3300 cm1^{-1}) and confirms secondary amine functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste disposal follows EPA guidelines for amine-containing compounds, with neutralization using dilute HCl prior to disposal. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS documentation for toxicity thresholds .

Advanced Research Questions

Q. How does the steric hindrance of this compound influence its reactivity in catalytic systems?

  • Methodological Answer : The bulky tetramethyl groups reduce nucleophilicity at the amine center, making it less reactive in SN2 reactions but effective as a ligand in transition-metal catalysis (e.g., Pd-mediated cross-coupling). Comparative kinetic studies (e.g., reaction rates with/without steric shielding) using GC-MS can quantify this effect. Theoretical frameworks like Tolman’s cone angle model predict steric demand in coordination chemistry .

Q. What experimental designs are suitable for studying the compound’s role as a hindered amine light stabilizer (HALS) in polymer degradation?

  • Methodological Answer : Use accelerated weathering tests (QUV chambers) with UV-B exposure (0.7 W/m2^2) to simulate polymer degradation. Compare oxidation rates via FTIR (carbonyl index) and OIT (oxidative induction time) measurements. A factorial design (2k^k) can optimize variables like HALS concentration (0.1–1.0 wt%) and polymer matrix type (polyethylene vs. polypropylene) .

Q. How can contradictions in literature about the compound’s thermal stability be resolved?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Replicate conflicting studies while controlling for moisture content (Karl Fischer titration) and oxygen levels. Use Kissinger analysis to compare activation energies (EaE_a) across studies. Discrepancies may arise from impurities or differences in sample preparation (e.g., recrystallization solvents) .

Q. What mechanistic insights explain the compound’s efficacy in radical scavenging applications?

  • Methodological Answer : Employ ESR spectroscopy to detect nitroxide radical intermediates formed during HALS activity. Compare radical trapping efficiency with less hindered amines using DPPH assays. Kinetic isotope effects (KIE) and Arrhenius plots elucidate hydrogen abstraction rates. Link findings to the Hammond-Leffler postulate to determine transition state geometry .

Q. Theoretical and Methodological Frameworks

  • Link experimental outcomes to steric theory (e.g., A-value calculations for substituent effects) and radical chain inhibition mechanisms .
  • Address data contradictions through reproducibility protocols and meta-analytical frameworks that control for methodological variability .

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCLFIGHHOKNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34887-26-8
Record name 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34887-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

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